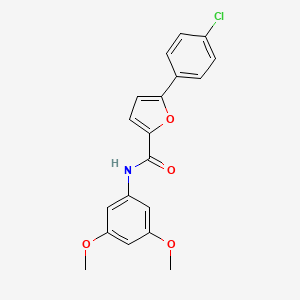

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

Overview

Description

Scientific Research Applications

Neuropathic Pain Management

A-803467 has been identified as a potent blocker of the Nav1.8 sodium channel, which plays a significant role in the pathophysiology of neuropathic pain . By selectively targeting this channel, A-803467 can attenuate the pain signals originating from damaged nerves. This application is particularly promising for conditions like diabetic neuropathy and postherpetic neuralgia.

Inflammatory Pain Reduction

In addition to neuropathic pain, A-803467 demonstrates efficacy in reducing inflammatory pain, which is often a result of tissue damage and inflammation . It can be utilized in research models to understand the mechanisms of inflammatory pain and develop new therapeutic strategies.

Electrophysiology Studies

A-803467’s ability to block Nav1.8 sodium channels makes it a valuable tool in electrophysiology studies. Researchers can use it to probe the electrical properties of neurons and understand how sodium channel dysregulation contributes to various neurological disorders .

Sensory Neuron Research

The compound is instrumental in studying the excitability of peripheral nerves, especially in small-diameter sensory neurons where Nav1.8 channels are highly expressed . This can lead to insights into the sensory neuron function and potential treatments for sensory disorders.

Analgesic Drug Development

Given its selective inhibition of a key pain-related sodium channel, A-803467 serves as a lead compound in the development of new analgesic drugs . Its specificity offers a template for creating medications with fewer side effects compared to non-selective painkillers.

Understanding Pain Mechanisms

A-803467 helps in dissecting the complex pathways involved in pain sensation. By blocking specific channels, it allows researchers to pinpoint the exact contributors to pain and thus, aids in the broader understanding of pain mechanisms .

Future Directions

The discovery of A-803467 and its ability to block Nav1.8 sodium channels in vivo has shown significant antinociception in animal models of neuropathic and inflammatory pain . This suggests potential future directions in pain management, particularly for conditions involving neuropathic and inflammatory pain .

properties

IUPAC Name |

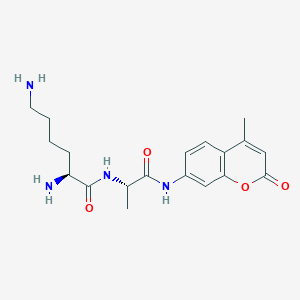

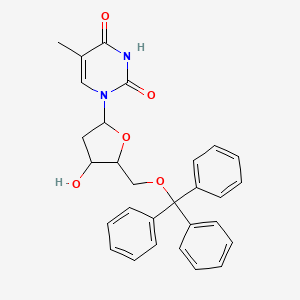

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKBTPQDHDSBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241480 | |

| Record name | A-803467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |

CAS RN |

944261-79-4 | |

| Record name | A-803467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-803467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 944261-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-803467 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of A-803467?

A1: A-803467 is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. []

Q2: How does A-803467 interact with NaV1.8?

A2: A-803467 binds to the pore region of the NaV1.8 channel, specifically interacting with the S6 segments. [, ] This binding blocks the channel, preventing sodium ion flux.

Q3: Is A-803467's binding to NaV1.8 use-dependent?

A3: Interestingly, A-803467 exhibits “reverse use dependence,” meaning its inhibitory effect is reduced with repetitive short depolarizations. [] This characteristic might influence its action under physiological firing conditions.

Q4: Why is NaV1.8 a relevant target for pain management?

A4: NaV1.8 channels are predominantly expressed in pain-sensing neurons (nociceptors), making them a promising target for analgesics with potentially fewer side effects compared to less selective sodium channel blockers. []

Q5: How does blocking NaV1.8 translate to pain relief?

A5: By blocking NaV1.8, A-803467 reduces the excitability of nociceptors, diminishing their ability to generate and transmit pain signals to the spinal cord and brain. [, ]

Q6: Does A-803467 impact pain pathways beyond direct NaV1.8 blockade?

A6: Studies suggest that A-803467 might influence macrophage signaling after sciatic nerve injury, contributing to axon regeneration. [] This effect could involve modulating inflammatory responses through NaV1.8 expressed on macrophages.

Q7: Beyond pain, what other therapeutic applications are being explored for A-803467?

A7: Research indicates that A-803467 can reverse ABCG2-mediated multidrug resistance in cancer cells. [, , , ]

Q8: What is ABCG2, and why is it relevant in cancer?

A8: ABCG2 is a transporter protein often overexpressed in cancer cells. It acts as a cellular pump, removing chemotherapeutic drugs from the cells and contributing to drug resistance. [, ]

Q9: How does A-803467 affect ABCG2 activity?

A9: A-803467 appears to inhibit the transport activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs. [] This effect enhances the sensitivity of drug-resistant cancer cells to treatment.

Q10: What is the molecular formula and weight of A-803467?

A10: While the exact molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be determined from its chemical name, 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. The molecular formula is C19H16ClNO5 and the molecular weight is 373.79 g/mol.

Q11: Is there any spectroscopic data available for A-803467?

A11: The provided abstracts do not mention specific spectroscopic data (NMR, IR, etc.) for A-803467.

Q12: What in vitro models have been used to study A-803467?

A12: Various in vitro models have been used, including:

- Cell lines: Recombinant cell lines expressing human NaV1.8, as well as cell lines overexpressing ABCG2. [, ]

- Primary cell cultures: Dorsal root ganglion (DRG) neurons from rats and mice to study pain signaling. [, , ]

Q13: What in vivo models have been employed to investigate A-803467's effects?

A13: Several animal models have been used, including:

- Pain models:

- Cardiac models:

- Cancer models:

Q14: What are the key findings from in vivo pain model studies?

A14: A-803467 has demonstrated significant antinociceptive effects in various pain models, particularly in those related to neuropathic and inflammatory pain. [, , , , , , , ] It effectively reduces mechanical allodynia and thermal hyperalgesia, key symptoms of these chronic pain conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

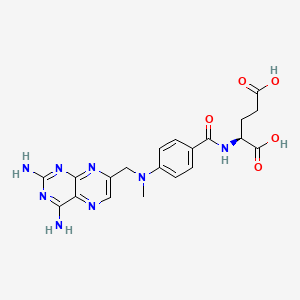

![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)